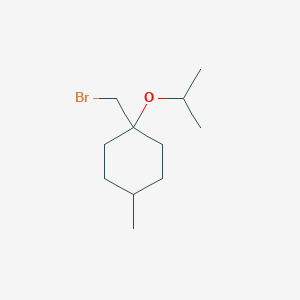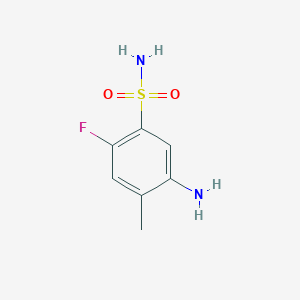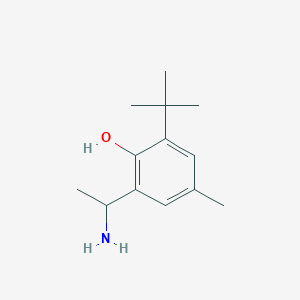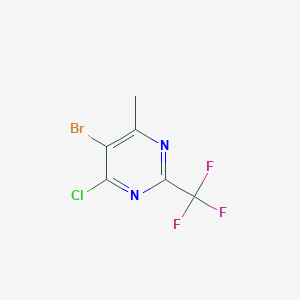
5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of bromine, chlorine, methyl, and trifluoromethyl groups attached to a pyrimidine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Methylation: The methyl group can be introduced using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation and Reduction: Oxidizing agents (e.g., KMnO4, H2O2) and reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Coupling Reactions: Aryl or vinyl-substituted pyrimidines.
Scientific Research Applications
5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group often enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidine: Lacks the chlorine atom, potentially altering its reactivity and biological effects.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methyl and trifluoromethyl groups, makes 5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine unique. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, as well as potential bioactivity in various research applications.
Properties
Molecular Formula |
C6H3BrClF3N2 |
|---|---|
Molecular Weight |
275.45 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3BrClF3N2/c1-2-3(7)4(8)13-5(12-2)6(9,10)11/h1H3 |
InChI Key |
MXZFAVLHRBKKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylbutan-2-yl)amino]butan-1-ol](/img/structure/B13296281.png)
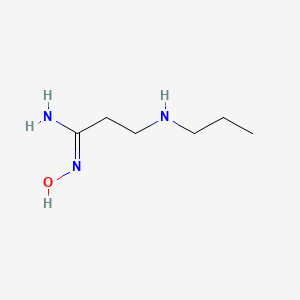

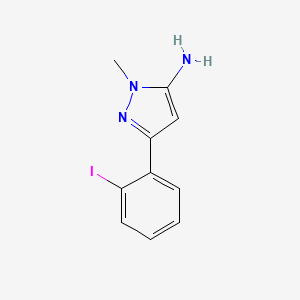
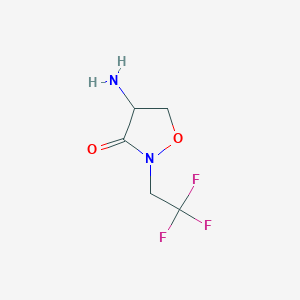

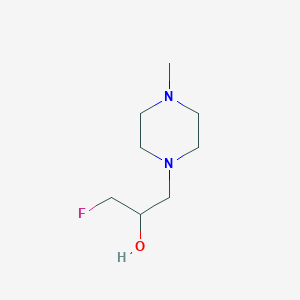
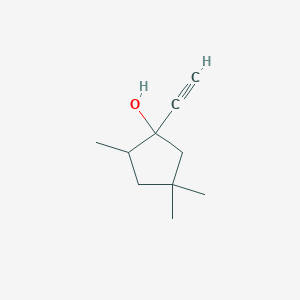
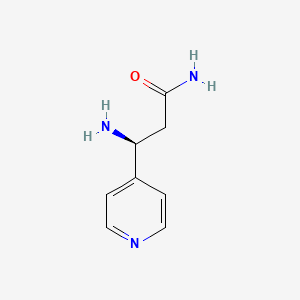
![2-methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296324.png)
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13296333.png)
